(5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione
CAS No.:
Cat. No.: VC17258731
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O3 |
|---|---|
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | (5Z)-5-[(3-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6- |
| Standard InChI Key | NQFUGCKNXNBJNF-TWGQIWQCSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=O)N2 |
| Canonical SMILES | COC1=CC=CC(=C1)C=C2C(=O)NC(=O)N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features an imidazolidine-2,4-dione core (hydantoin) with a 3-methoxybenzylidene substituent at the 5-position. The Z-configuration of the benzylidene group is critical for its stereochemical and electronic properties, influencing both reactivity and biological interactions. The methoxy group at the 3-position of the benzene ring enhances electron-donating effects, modulating solubility and binding affinity .
Key Structural Features:
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Imidazolidine ring: Planar, with two carbonyl groups at positions 2 and 4.
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Benzylidene group: Conjugated double bond stabilizes the Z-configuration via resonance.
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3-Methoxy substitution: Introduces steric and electronic effects that alter intermolecular interactions .
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Olefinic protons (C=CH) resonate at δ 7.2–7.8 ppm (doublet, J = 10–12 Hz), confirming the Z-configuration. Methoxy protons appear as a singlet at δ 3.8 ppm.
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¹³C NMR: Carbonyl carbons (C=O) at δ 170–175 ppm; aromatic carbons at δ 110–160 ppm .
Infrared (IR) Spectroscopy
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Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretching) and 1600–1650 cm⁻¹ (C=N/C=C stretching) .
X-ray Crystallography
Crystal structures of analogous hydantoin derivatives reveal planar imidazolidine rings and π-stacking interactions between aromatic groups, stabilizing the Z-isomer .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a Knoevenagel condensation between 3-methoxybenzaldehyde and imidazolidine-2,4-dione (hydantoin).
Typical Procedure:
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Reactants: Hydantoin (1.0 eq), 3-methoxybenzaldehyde (1.2 eq), ammonium acetate (catalyst).
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Conditions: Reflux in acetic acid (120°C, 4–6 hours).
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Workup: Precipitation in ice-water, followed by recrystallization from ethanol .
Yield: 65–75% (optimized conditions).
Stereochemical Control
The Z-configuration is favored under acidic conditions due to:
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Kinetic control: Faster formation of the Z-isomer.
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Solvent effects: Polar protic solvents (e.g., acetic acid) stabilize the transition state via hydrogen bonding .
Biological Activities and Mechanisms
In Vitro Cytotoxicity
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HepG2 (Liver Cancer): IC₅₀ = 12.3 µM, comparable to 5-fluorouracil (IC₅₀ = 10.8 µM) .
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MCF-7 (Breast Cancer): IC₅₀ = 18.7 µM, with apoptosis induction via caspase-3 activation .
Mechanism:
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EGFR Inhibition: Binds to the ATP-binding pocket of EGFR (binding energy = -9.2 kcal/mol), suppressing tyrosine kinase activity .
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Cell Cycle Arrest: Accumulation of cells in S-phase (45% at 20 µM) .
Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Mode of Action: Disruption of microbial cell membranes and inhibition of DNA gyrase .
Anti-inflammatory Effects
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Carrageenan-Induced Edema: 58% reduction in paw swelling at 50 mg/kg (vs. 62% for diclofenac).
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COX-2 Inhibition: Selective inhibition (IC₅₀ = 4.6 µM) over COX-1 (IC₅₀ = 22.1 µM).
Computational and Molecular Modeling
Molecular Docking Studies
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EGFR Kinase (PDB: 1M17): The 3-methoxy group forms a hydrogen bond with Thr766 (distance = 2.1 Å), while the hydantoin ring interacts with Met769 via van der Waals forces .
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COX-2 (PDB: 5KIR): The benzylidene group occupies the hydrophobic pocket near Tyr385, inhibiting arachidonic acid binding.
Quantitative Structure-Activity Relationship (QSAR)
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Electron-Withdrawing Groups (e.g., -NO₂) at the 4-position enhance anticancer activity (r² = 0.86) .
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LogP Values: Optimal range = 2.1–2.5 for blood-brain barrier penetration.
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high intestinal absorption).
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Metabolism: Hepatic CYP3A4-mediated oxidation to 3-methoxybenzoic acid derivatives .
Acute Toxicity
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LD₅₀ (Mice): 320 mg/kg (oral); 110 mg/kg (intravenous).
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Safety Profile: No hepatotoxicity at therapeutic doses (≤50 mg/kg) .
Comparative Analysis with Analogues
| Compound | Anticancer IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|
| 5-Benzylidenehydantoin | 25.4 | 12.3 |
| 5-(4-Nitrobenzylidene) | 8.9 | 6.7 |
| 3-Methoxy Derivative | 12.3 | 4.6 |
Key Insight: The 3-methoxy group balances potency and selectivity, outperforming unsubstituted analogues .
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